molecular formula C7H8O4 B1245590 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one

6-Hydroxymethyl-4-methoxy-2H-pyran-2-one

Cat. No.: B1245590
M. Wt: 156.14 g/mol
InChI Key: LQJXQKKJSKMSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymethyl-4-methoxy-2H-pyran-2-one is a natural product found in Opuntia elatior and Opuntia stricta with data available.

Scientific Research Applications

  • Biomimetic Syntheses of Polyketide Aromatics : Compounds derived from 2H-pyran-2-ones have been used in biomimetic syntheses to produce various polyketide aromatic systems. These syntheses lead to compounds like ethyl 2,4-dimethoxy-6-methylbenzoate and 6-(2,4-dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one (Griffin et al., 1984).

  • Synthesis of Sugar Derivatives : These compounds are instrumental in synthesizing sugar derivatives, such as methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside, which has potential applications in pharmaceuticals and biochemistry (Sweet et al., 1968).

  • Synthesis of Flavor and Fragrance Compounds : Research has shown efficient synthesis routes for flavor and fragrance compounds like maltol, ethyl maltol, and pyromeconic acid from derivatives of 2H-pyran-2-ones (Torii et al., 1976).

  • Synthesis of Bioactive Compounds : Derivatives of 2H-pyran-2-one have been used in the synthesis of bioactive compounds with potential anticonvulsant properties. This research demonstrates the versatility of these compounds in medicinal chemistry (Aytemir et al., 2010).

  • Exploration in Biomolecular Studies : Recent studies have explored the biomolecular aspects of derivatives of 2H-pyran-2-ones, such as 6-hydromethyl-4-methoxy-4-methoxytetrahydro-pyran-2,3,5-triol, including their molecular interactions and thermodynamic properties (Priya et al., 2021).

  • Use in Corrosion Inhibition Studies : Pyran derivatives have been evaluated for their effectiveness in mitigating corrosion, demonstrating the practical applications of these compounds in industrial contexts (Saranya et al., 2020).

  • Luminescence Properties : Research has been conducted on the solid-state luminescence properties of highly substituted 6-amino-2H-pyran-2-one derivatives, indicating potential applications in materials science and photonics (Karpov et al., 2020).

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

6-(hydroxymethyl)-4-methoxypyran-2-one

InChI

InChI=1S/C7H8O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-3,8H,4H2,1H3

InChI Key

LQJXQKKJSKMSHO-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC(=C1)CO

Canonical SMILES

COC1=CC(=O)OC(=C1)CO

synonyms

opuntiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxymethyl-4-methoxy-2H-pyran-2-one
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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